molecular formula C12H4Br6O B129750 2,2',4,4',5,6'-Hexabromodiphenyl ether CAS No. 207122-15-4

2,2',4,4',5,6'-Hexabromodiphenyl ether

Cat. No.: B129750
CAS No.: 207122-15-4
M. Wt: 643.6 g/mol
InChI Key: VHNPZYZQKWIWOD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known to be a hepatotoxic compound

Cellular Effects

Given its hepatotoxic nature , it is likely to have significant effects on liver cells and potentially other cell types. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,5,6’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound, under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods: Industrial production of 2,2’,4,4’,5,6’-Hexabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and bromine concentration to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,4’,5,6’-Hexabromodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce debrominated diphenyl ethers .

Scientific Research Applications

2,2’,4,4’,5,6’-Hexabromodiphenyl ether has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2,2’,4,4’,5,6’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between flame-retardant efficiency and chemical stability. This makes it particularly effective in various applications where both properties are essential .

Properties

IUPAC Name

1,2,4-tribromo-5-(2,4,6-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPZYZQKWIWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052692
Record name 2,2',4,4',5,6'-Hexabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,2',4,4',5,6'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

207122-15-4
Record name 2,2′,4,4′,5,6′-Hexabromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207122-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexabromodiphenyl ether 154
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',5,6'-Hexabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',5,6'-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGY508QK5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2',4,4',5,6'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name 2,2',4,4',5,6'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of human exposure to 2,2',4,4',5,6'-Hexabromodiphenyl ether (BDE-154) and other polybrominated diphenyl ethers (PBDEs)?

A: Research indicates that human exposure to BDE-154 and other PBDEs likely stems from a combination of sources. [, ] Diet is considered a major contributor, with potential occupational exposures existing in specific industries. For instance, workers at electronics dismantling facilities have shown elevated plasma levels of BDE-154 compared to other occupational groups. [] This suggests that occupational settings involving contact with products containing BDE-154 can lead to increased exposure.

Q2: Can this compound (BDE-154) be formed from the breakdown of other PBDE congeners?

A: Yes, studies demonstrate that BDE-154 can be formed through the debromination of higher brominated PBDE congeners, such as 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183). [] This process has been observed in the intestinal tract of common carp, suggesting that biotransformation within organisms can contribute to the presence of BDE-154 even in the absence of direct exposure to the congener itself. []

Q3: How does this compound (BDE-154) behave within living organisms?

A: Research in male Sprague-Dawley rats revealed that after oral administration of BDE-154, the compound preferentially accumulated in lipophilic tissues. [] The study highlighted the significant role of metabolism and excretion pathways, with a considerable portion of the administered dose being excreted through feces, including metabolites like hydroxylated BDEs. [] This finding emphasizes the need for comprehensive metabolic studies to fully understand the fate of BDE-154 in living systems.

Q4: What are the potential impacts of this compound (BDE-154) on thyroid function in fish?

A: A study investigating the effects of decabromodiphenyl ether (BDE-209) in juvenile fathead minnows revealed significant thyroid disruption, with BDE-154 identified as a key metabolite. [] The research observed a reduction in both outer and inner ring deiodination of thyroxine (T4), indicating potential interference with thyroid hormone regulation. [] This finding raises concerns about the long-term impacts of BDE-154 and its parent compounds on thyroid function in aquatic organisms.

Q5: How does the uptake and biotransformation of this compound (BDE-154) differ from other brominated flame retardants (BFRs)?

A: A comparative study using zebrafish exposed to a mixture of BFRs, including BDE-154, revealed variations in uptake efficiencies and biotransformation patterns. [] While BDE-154 was found to bioaccumulate in zebrafish, the study highlighted that perbrominated and hydroxylated compounds generally showed lower bioaccumulation tendencies. [] Interestingly, the presence of BFR metabolites, including BDE-154, even after a depuration period, underscores the complexity of BFR metabolism and the potential for long-term persistence of these compounds and their metabolites in organisms.

Q6: What analytical methods are used to study this compound (BDE-154) in environmental and biological samples?

A: Gas chromatography coupled with electron capture mass spectrometry (GC-ECMS) is a commonly employed technique for quantifying BDE-154 and other PBDE congeners in various matrices. [, ] Prior to analysis, samples typically undergo extraction and cleanup procedures, such as solid-phase extraction (SPE), to isolate the target compounds from complex mixtures. [, ] Accurate quantification relies on rigorous analytical method validation, ensuring the reliability and reproducibility of the results. []

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